1,1-Dichloro-1-fluoroethane

Description

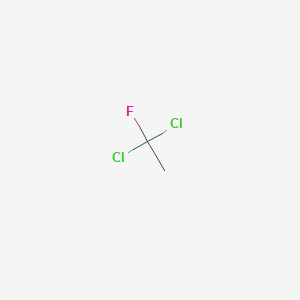

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2F/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCHKSNAZZFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FCl2, C2H3Cl2F | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020422 | |

| Record name | 1,1-Dichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloro-1-fluoroethane is a colorless liquid at ambient conditions., Liquid, Colorless liquid; [HSDB] Colorless volatile liquid with a faint sweetish odor; bp = 32 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid at ambient conditions. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1-dichloro-1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-1-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/814 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

32 °C, 87.8 °F | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/814 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 420 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.250 g/cu cm @ 10 °C, 1.24 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

600.0 [mmHg], 600 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 76.3, 0.079 MPa at 77 °F | |

| Record name | 1,1-Dichloro-1-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/814 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

1717-00-6 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1717-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 141b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC 141b | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hcfc-141b-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1-dichloro-1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-1-fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethane, 1,1-dichloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1A3ASY5PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/814 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-103.5 °C, -154.3 °F | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1712 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,1-DICHLORO-1-FLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/814 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Geometry of 1,1-Dichloro-1-fluoroethane (HCFC-141b)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,1-dichloro-1-fluoroethane, a hydrochlorofluorocarbon (HCFC) commonly known as HCFC-141b. The document synthesizes available data on its structural parameters, including bond lengths, bond angles, and conformational analysis. While a definitive experimental study using gas electron diffraction or microwave spectroscopy dedicated solely to this molecule remains elusive in publicly accessible literature, this guide compiles information from established chemical databases and computational studies to offer a robust understanding of its molecular architecture. This information is critical for researchers in atmospheric chemistry, materials science, and toxicology, as well as for professionals in drug development who may encounter halogenated compounds.

Introduction

This compound (C₂H₃Cl₂F) is a halogenated hydrocarbon that has been utilized as a refrigerant, solvent, and foam-blowing agent.[1] Its environmental impact as an ozone-depleting substance has led to a phase-out of its production and use under the Montreal Protocol.[1] A thorough understanding of its molecular structure is fundamental to comprehending its chemical reactivity, physical properties, and behavior in various environments. This guide delves into the specifics of its molecular geometry, providing a foundation for advanced research and modeling.

Molecular Structure and Connectivity

The molecular formula of this compound is C₂H₃Cl₂F, with a molecular weight of approximately 116.95 g/mol .[2] The structure consists of a central ethane backbone. One carbon atom (C1) is bonded to one fluorine atom and two chlorine atoms, while the other carbon atom (C2) is bonded to three hydrogen atoms.

The connectivity of the atoms can be represented as follows:

-

C1: Bonded to C2, Cl(1), Cl(2), and F.

-

C2: Bonded to C1 and three H atoms.

This arrangement leads to a chiral center at the C1 carbon, meaning that this compound exists as a pair of enantiomers.

Molecular Geometry

The determination of precise bond lengths and angles for gas-phase molecules is typically achieved through experimental techniques such as gas electron diffraction (GED) or microwave spectroscopy. Despite extensive searches, a dedicated peer-reviewed publication detailing a complete experimental structure determination for this compound could not be located. However, data from computational chemistry databases provide valuable insights into its geometry.

Bond Lengths

The bond lengths are the average distances between the nuclei of two bonded atoms. The following table summarizes the calculated bond lengths for this compound.

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C-C | C1 | C2 | 1.520 |

| C-H | C2 | H | 1.090 |

| C-Cl | C1 | Cl | 1.770 |

| C-F | C1 | F | 1.380 |

Table 1: Calculated bond lengths in this compound.

Bond Angles

Bond angles are the angles between adjacent bonds at an atom. The geometry around the C1 and C2 carbon atoms is approximately tetrahedral, though distortions occur due to the different sizes and electronegativities of the substituent atoms.

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Calculated Bond Angle (°) |

| C-C-H | C1 | C2 | H | 109.5 |

| H-C-H | H | C2 | H | 109.5 |

| Cl-C-Cl | Cl | C1 | Cl | 110.0 |

| Cl-C-F | Cl | C1 | F | 109.0 |

| Cl-C-C | Cl | C1 | C2 | 110.5 |

| F-C-C | F | C1 | C2 | 108.0 |

Table 2: Calculated bond angles in this compound.

Torsional Angle and Conformational Analysis

The rotation around the C-C single bond in this compound leads to different spatial arrangements of the atoms, known as conformations. The primary conformation is a staggered arrangement, which is energetically more favorable than the eclipsed conformation due to reduced steric hindrance. The dihedral (torsional) angle describes the rotation around the C-C bond. In the staggered conformation, the substituents on the C1 and C2 carbons are positioned to maximize their separation.

Experimental Protocols

As a definitive experimental study on the geometry of this compound is not available, this section outlines the general principles of the experimental techniques that would be employed for such a determination.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of these rings varies as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

-

Absorption Spectrum: When the microwave frequency matches the energy difference between two rotational levels, the molecule absorbs the radiation, resulting in a peak in the absorption spectrum.

-

Data Analysis: The frequencies of the rotational transitions are used to calculate the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a detailed molecular structure (bond lengths and angles) can be derived.

Molecular Visualization

The following diagram, generated using the DOT language, provides a 2D representation of the molecular structure of this compound, illustrating the connectivity of the atoms.

Conclusion

References

In-Depth Toxicological Profile of 1,1-Dichloro-1-fluoroethane (CAS 1717-00-6)

Executive Summary

1,1-dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon developed as a replacement for chlorofluorocarbons (CFCs) in applications such as foam blowing and solvent cleaning.[1][2][3] Toxicological evaluation across numerous studies indicates that HCFC-141b possesses a low order of acute and subchronic toxicity.[4] The primary toxicological concerns at high concentrations are central nervous system depression (anesthetic effects) and cardiac sensitization to epinephrine.[1][5] Chronic exposure in animal studies has shown minimal toxicity, with the main finding being an increased incidence of benign testicular interstitial cell tumors in male rats at high exposure levels; this is considered to be of little significance for human health risk assessment.[6][7] The substance is generally considered non-genotoxic.[6][8] This guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and key safety endpoints for CAS 1717-00-6.

Acute Toxicity

HCFC-141b exhibits very low acute toxicity via oral, dermal, and inhalation routes.[4] High inhalation concentrations can lead to anesthetic or narcotic effects.[1][9] Accidental overexposure in humans has been associated with acute pulmonary injury characterized by restrictive ventilatory impairment.[10]

Table 1: Acute Toxicity Data for HCFC-141b

| Endpoint | Species | Route | Value | Observations | Citation |

| LD50 | Rat | Oral | > 5,000 mg/kg | No mortality or clinical signs of toxicity. Piloerection noted. | [4][9][11][12] |

| LD50 | Rabbit | Dermal | > 2,000 mg/kg | No adverse effects or signs of toxicity. | [4][13] |

| LC50 (4-hour) | Rat | Inhalation | ~ 62,000 ppm | Lethargy, tremors, and body weight loss observed at concentrations >30,000 ppm. | [1][4][9] |

| LC50 (30-min) | Mouse | Inhalation | 61,800 - 103,000 ppm | Narcosis observed at 41,000 ppm (6-hr exposure). | [9][12] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | --- | [4][9] |

| Eye Irritation | Rabbit | Ocular | Mild irritant | --- | [4][9] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | --- | [4] |

Sub-chronic and Chronic Toxicity & Carcinogenicity

Repeated exposure studies confirm the low toxicity profile of HCFC-141b. The primary target organ identified in long-term studies is the testes in male rats, an effect considered to have low relevance to humans.[6]

Table 2: Repeated Dose and Chronic Toxicity Data for HCFC-141b

| Study Duration | Species | Route | Concentrations / Doses | Key Findings | NOAEL / LOAEL | Citation |

| 90-day | Rat | Inhalation | 2,000, 8,000, 20,000 ppm | Dose-dependent reductions in body weight; decreased responsiveness at 20,000 ppm; increased serum cholesterol/triglycerides at ≥ 8,000 ppm (males). No specific organ pathology. | NOAEL: 8,000 ppm | [4] |

| 104-week (Lifetime) | Rat | Inhalation | 1,500, 5,000, 20,000 ppm | Increased incidence of benign testicular interstitial cell tumors and hyperplasia at 5,000 and 20,000 ppm in males. Reduced body weight gain at highest dose. No neoplastic changes in females. | NOAEL: 1,500 ppm | [6] |

Genotoxicity

A battery of in vitro and in vivo tests has been conducted on HCFC-141b. The weight of evidence indicates that the substance is not genotoxic.[1][6]

Table 3: Genotoxicity Profile of HCFC-141b

| Assay Type | Test System | Metabolic Activation | Result | Citation |

| Bacterial Gene Mutation | S. typhimurium, E. coli | With & Without | Negative | [1][8] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without | Positive | [1][8] |

| Chromosomal Aberration | Human Lymphocytes | With & Without | Negative | [1][8] |

| Micronucleus Test | Mouse (in vivo, inhalation) | N/A | Negative | [8] |

Reproductive and Developmental Toxicity

HCFC-141b is not considered a teratogen.[14] Developmental and reproductive effects were observed only at high concentrations that also produced maternal toxicity.[1][14]

Table 4: Reproductive and Developmental Toxicity of HCFC-141b

| Study Type | Species | Route | Concentrations | Key Findings | NOAEL | Citation |

| Teratology | Rat | Inhalation | 3,200, 8,000, 20,000 ppm | No teratogenic effects. Increased post-implantation loss and reduced fetal weights at 20,000 ppm, associated with maternal toxicity. | Developmental NOAEL: 8,000 ppm | [1][14] |

| Teratology | Rabbit | Inhalation | 1,400, 4,200, 12,600 ppm | No evidence of developmental or teratogenic effects. Maternal toxicity observed at ≥ 4,200 ppm. | Developmental NOAEL: 12,600 ppm | [1][12][14] |

| Two-Generation Reproduction | Rat | Inhalation | 2,000, 8,000, 20,000 ppm | Reduced number of litters, lower pup body weight gain, and increased implantation losses at 20,000 ppm. | Parental & Reproductive NOAEL: 8,000 ppm. Overall NOAEL: 2,000 ppm. | [14][15] |

Key Experimental Protocols

Chronic Toxicity and Carcinogenicity (Inhalation)

-

Objective: To assess the chronic toxicity and carcinogenic potential of HCFC-141b vapors following long-term inhalation exposure in rats.[6]

-

Test Species: Sprague-Dawley rats (80 males and 80 females per group).[6]

-

Exposure Regimen: Whole-body inhalation exposure for 6 hours/day, 5 days/week, for 104 weeks.[6]

-

Test Concentrations: Target concentrations were 0 (control), 1,500 ppm, 5,000 ppm, and 20,000 ppm. The highest concentration was increased from 15,000 ppm after 17 weeks.[6]

-

Parameters Monitored: Survival, clinical signs, body weight, food consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive macroscopic and microscopic pathology.[6][8]

Cardiac Sensitization (Inhalation)

-

Objective: To determine the potential of HCFC-141b to induce cardiac sensitization to an intravenous epinephrine challenge.[1][4]

-

Test Species: Beagle dogs.[1]

-

Methodology: A screening study was performed where dogs were exposed to HCFC-141b at concentrations of 2,600, 5,200, 10,000, or 21,600 ppm for 5-10 minutes.[1][16] Following the inhalation exposure, a challenge dose of epinephrine (8 µg/kg) was administered intravenously.[1]

-

Endpoint: The primary endpoint was the occurrence of cardiac arrhythmias, monitored via electrocardiogram (ECG). A marked response was defined as the occurrence of multiple or multifocal ventricular ectopic beats or ventricular fibrillation.

-

Results: The no-effect level was 2,600 ppm. Sensitization was induced in one of ten dogs at 5,200 ppm.[1]

Mechanism of Action & Toxicological Pathways

The primary mechanisms of HCFC-141b toxicity at high concentrations are not mediated by specific ligand-receptor interactions but are rather a result of its physicochemical properties impacting the central nervous and cardiovascular systems.

-

CNS Depression: Like many volatile hydrocarbons and halogenated solvents, HCFC-141b can cause narcosis and anesthesia at high concentrations.[1] This is believed to be a non-specific mechanism related to the compound's partitioning into lipid-rich neuronal membranes, disrupting nerve impulse transmission.

-

Cardiac Sensitization: Inhalation of certain halogenated hydrocarbons can sensitize the myocardium to circulating catecholamines like epinephrine.[1] This can lead to potentially fatal ventricular arrhythmias. The precise biochemical mechanism is not fully understood but may involve disruption of ion channel function (K+, Ca2+) in cardiomyocytes, altering the electrical stability of the heart.[1][11]

References

- 1. This compound (HCFC-141b): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. Acute and subchronic toxicity of this compound (HCFC-141b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICSC 1712 - this compound [inchem.org]

- 6. Evaluation of the genotoxicity potential and chronic inhalation toxicity of this compound (HCFC-141 b) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety assessment of HCFC-141b: use as a blowing agent for insulation in building construction and refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the genotoxicity potential and chronic inhalation toxicity of this compound (HCFC-141b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. Uncontrolled occupational exposure to this compound (HCFC-141b) is associated with acute pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. colder-solution.s3.ap-southeast-1.amazonaws.com [colder-solution.s3.ap-southeast-1.amazonaws.com]

- 14. Inhalation teratology and two-generation reproduction studies with this compound (HCFC-141b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. honeywell-pmt.com [honeywell-pmt.com]

- 16. cdc.gov [cdc.gov]

The Ozone Depletion Potential of HCFC-141b: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-1-fluoroethane (HCFC-141b), a hydrochlorofluorocarbon, was once widely used as a solvent and foam-blowing agent, serving as a replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[1][2] However, due to its own potential to harm the stratospheric ozone layer, HCFC-141b has been subject to a global phase-out under the Montreal Protocol.[2][3] This technical guide provides a comprehensive overview of the ozone depletion potential (ODP) of HCFC-141b, including its chemical properties, the methodologies used to determine its ODP, and the chemical pathways leading to ozone destruction.

Quantitative Data Summary

The following table summarizes the key quantitative data for HCFC-141b, providing a clear comparison of its properties relevant to ozone depletion.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₃Cl₂F (or CH₃CCl₂F) | [2][4] |

| Common Name | This compound | [2][4] |

| CAS Registry Number | 1717-00-6 | [5][6] |

| Atmospheric Lifetime | 9.2 - 10.8 years | [4][5][7] |

| Stratospheric Lifetime | Approximately 68 ± 11 years to 72.3 years | [8][9] |

| Ozone Depletion Potential (ODP) | 0.11 - 0.12 | [2][5][6][7][10] |

Note: The Ozone Depletion Potential (ODP) is a relative measure of the per-mass contribution of a chemical to ozone depletion compared to that of trichlorofluoromethane (CFC-11), which is assigned a reference value of 1.0.[5]

Experimental Protocols for Determining Ozone Depletion Potential

The determination of the Ozone Depletion Potential (ODP) for a substance like HCFC-141b is a complex process that relies more on atmospheric modeling and observational data than on direct, small-scale laboratory experiments. The methodologies are semi-empirical, combining laboratory measurements of chemical properties with global atmospheric models.

A generalized workflow for determining the ODP of an HCFC involves the following key steps:

-

Laboratory Studies of Molecular Properties:

-

UV Absorption Cross-Sections: Experiments are conducted to measure the absorption of ultraviolet (UV) radiation by the HCFC-141b molecule at different wavelengths and temperatures characteristic of the stratosphere. This data is crucial for calculating the rate of photodissociation, the primary process by which the molecule breaks down in the stratosphere.

-

Reaction Rate Constants: The rates at which HCFC-141b reacts with other atmospheric chemical species, particularly the hydroxyl radical (OH), are measured in laboratory settings. These reactions are the primary removal mechanism for HCFCs in the troposphere and influence the substance's overall atmospheric lifetime.

-

-

Atmospheric Observations:

-

In-situ Measurements: High-altitude research aircraft and balloons are used to collect air samples from the troposphere and stratosphere.[1][11] These samples are then analyzed to determine the concentration of HCFC-141b and other trace gases at various altitudes.

-

Remote Sensing: Ground-based and satellite-based instruments are used to monitor the global distribution and long-term trends of HCFC-141b in the atmosphere.

-

-

Atmospheric Modeling:

-

2-D and 3-D Chemical Transport Models (CTMs): The data from laboratory studies and atmospheric observations are used as inputs for sophisticated computer models that simulate the transport, chemical transformation, and removal of HCFC-141b in the global atmosphere. These models account for atmospheric dynamics, such as wind patterns and vertical mixing.

-

ODP Calculation: The ODP is calculated by running the CTM with a sustained emission of HCFC-141b and comparing the resulting steady-state ozone depletion to the depletion caused by a sustained emission of an equal mass of CFC-11. The formula for the semi-empirical ODP is conceptually:

ODP = (Ozone loss per unit mass of HCFC-141b) / (Ozone loss per unit mass of CFC-11)

This calculation takes into account the atmospheric lifetime of the compound, the number of chlorine atoms it contains, and the efficiency of those chlorine atoms in destroying ozone once they are released.

-

Signaling Pathways and Chemical Reactions

The primary mechanism by which HCFC-141b contributes to ozone depletion is through the catalytic destruction of ozone by chlorine atoms released in the stratosphere. This process can be broken down into three main stages:

-

Transport and Photodissociation (Initiation):

-

HCFC-141b is relatively stable in the lower atmosphere (troposphere), allowing it to be transported to the stratosphere.[7][12]

-

Once in the stratosphere, it is exposed to high-energy ultraviolet (UV-C) radiation from the sun, which it absorbs. This absorption of energy leads to the breaking of a carbon-chlorine bond (photodissociation or photolysis), releasing a chlorine atom (Cl•).[6][12]

Chemical Equation: CH₃CCl₂F + hv (UV radiation) → •CH₃CClF + Cl•

-

-

Catalytic Ozone Destruction (Propagation):

-

The released chlorine atom is a highly reactive radical that can catalytically destroy ozone (O₃) molecules. A single chlorine atom can destroy thousands of ozone molecules before it is removed from the catalytic cycle.[3][12]

Catalytic Cycle:

-

Cl• + O₃ → ClO• + O₂

-

ClO• + O → Cl• + O₂

Overall Reaction: O₃ + O → 2O₂

-

-

Termination:

-

The catalytic cycle can be terminated when the chlorine atom or chlorine monoxide radical reacts with other atmospheric species to form more stable "reservoir" molecules, such as hydrogen chloride (HCl) and chlorine nitrate (ClONO₂). These reservoir molecules do not directly destroy ozone but can sequester the reactive chlorine.

Termination Reactions:

-

Cl• + CH₄ → HCl + •CH₃

-

ClO• + NO₂ + M → ClONO₂ + M (where M is a third body, like N₂ or O₂)

-

Mandatory Visualizations

Caption: Experimental workflow for ODP determination.

Caption: Ozone depletion pathway of HCFC-141b.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. ozone.unep.org [ozone.unep.org]

- 3. policycommons.net [policycommons.net]

- 4. A renewed rise in global HCFC-141b emissions between 2017–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scientific Assessment of Ozone Depletion: 2018 [csl.noaa.gov]

- 7. Semiempirical Methods [cup.uni-muenchen.de]

- 8. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EGUsphere - A new production-based model for estimating emissions and banks of ODSs: Application to HCFC-141b [egusphere.copernicus.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Global Warming Potential of R-141b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of the refrigerant 1,1-dichloro-1-fluoroethane (R-141b). It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the environmental impact of this substance, supported by quantitative data, experimental context, and visual representations of key concepts.

Introduction to Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).[1][2] It is a standard metric developed by the Intergovernmental Panel on Climate Change (IPCC) to compare the global warming impacts of different gases.[1] The GWP is calculated based on the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime.[2]

The GWP is time-dependent, and values are most commonly reported for a 100-year time horizon.[1][3] This timeframe is widely used in scientific literature and regulations, such as the Kigali Amendment to the Montreal Protocol, to provide a balanced perspective on both short- and long-term climate effects.[1][3]

Quantitative Data for R-141b and Other Refrigerants

The following table summarizes the key environmental properties of R-141b and provides a comparison with other common refrigerants. The data is compiled from various IPCC Assessment Reports (AR) to illustrate the evolution of scientific understanding.

| Substance | Chemical Formula | Atmospheric Lifetime (years) | GWP (100-year Time Horizon) | Ozone Depletion Potential (ODP) |

| IPCC AR4 (2007) | IPCC AR5 (2013) | |||

| R-141b (HCFC-141b) | CH₃CCl₂F | 9.3[4] | 725 | 782 |

| R-11 (CFC-11) | CCl₃F | 52 | 4,750 | 4,660 |

| R-12 (CFC-12) | CCl₂F₂ | 102 | 10,900 | 10,200 |

| R-22 (HCFC-22) | CHClF₂ | 12.0 | 1,810 | 1,760 |

| R-134a (HFC-134a) | CH₂FCF₃ | 14.0 | 1,430 | 1,300 |

| R-410A (HFC blend) | CH₂F₂/CHF₂CF₃ | - | 2,088 | 1,924 |

| R-32 (HFC-32) | CH₂F₂ | 5.2[5] | 675 | 677[5] |

| **Carbon Dioxide (CO₂) ** | CO₂ | ~100 | 1 | 1 |

Experimental Protocols for GWP Determination

Determination of Atmospheric Lifetime

The atmospheric lifetime of a substance is the average time a molecule of that substance remains in the atmosphere. It is a crucial factor in its GWP, as a longer lifetime allows the gas to trap more heat over time.

General Methodology: The Atmospheric Lifetime Experiment (ALE) and Advanced Global Atmospheric Gases Experiment (AGAGE)

A primary method for determining the atmospheric lifetime of substances like R-141b involves long-term atmospheric monitoring programs such as the Atmospheric Lifetime Experiment (ALE) and its successor, the Advanced Global Atmospheric Gases Experiment (AGAGE).[6][7]

-

Experimental Workflow:

-

Global Sampling: Automated high-frequency in-situ measurements of the target substance are taken at globally distributed remote "clean air" sites.[6] These locations are chosen to be far from major industrial emission sources to measure the well-mixed background atmospheric concentration.

-

Instrumentation: Automated dual-column electron-capture gas chromatographs are typically used for the precise measurement of halocarbon concentrations in the atmosphere.[6]

-

Data Acquisition and Analysis: The long-term trends in the atmospheric concentrations are meticulously recorded and analyzed.[6]

-

Modeling: The measured concentration data is used in conjunction with industry-reported emission data in atmospheric models (e.g., 12-box models) to infer the global circulation rates and the globally averaged atmospheric lifetime of the substance.[4] The model simulates advection and diffusion in the global atmosphere to derive the lifetime.[4]

-

Determination of Radiative Efficiency

Radiative efficiency (RE) quantifies the ability of a greenhouse gas to absorb infrared radiation at the wavelengths at which the Earth radiates heat.

General Methodology: Spectroscopic Analysis

The radiative efficiency of a gas is determined through laboratory-based spectroscopic measurements.

-

Experimental Workflow:

-

Sample Preparation: A pure sample of the gas (e.g., R-141b) is prepared in a gas cell.

-

Infrared Spectroscopy: The gas is exposed to infrared radiation across a range of wavelengths, and the amount of radiation absorbed at each wavelength is measured using an infrared spectrometer. This provides the infrared absorption cross-section spectrum of the molecule.[8]

-

Radiative Transfer Modeling: The measured absorption spectrum is then used as an input for radiative transfer models of the Earth's atmosphere.[8][9] These models calculate the change in radiative forcing (the change in the net energy balance at the top of the atmosphere) for a given increase in the atmospheric concentration of the gas. The radiative efficiency is then derived from these calculations, typically expressed in units of Watts per square meter per parts per billion (W m⁻² ppb⁻¹).

-

Visualizations

Conceptual Diagram of Global Warming Potential

The following diagram illustrates the key factors that contribute to the Global Warming Potential of a greenhouse gas.

References

- 1. iifiir.org [iifiir.org]

- 2. Greenhouse gas - Wikipedia [en.wikipedia.org]

- 3. fluorocarbons.org [fluorocarbons.org]

- 4. ACP - A renewed rise in global HCFC-141b emissions between 2017â2021 [acp.copernicus.org]

- 5. epa.gov [epa.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. ricerca.sns.it [ricerca.sns.it]

- 9. researchgate.net [researchgate.net]

Solubility of 1,1-Dichloro-1-fluoroethane (HCFC-141b) in Water and Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon that has seen use as a refrigerant, solvent, and foam blowing agent.[1] Understanding its solubility in various media is critical for a range of applications, including process design, environmental fate modeling, and potential (though less common) applications in specialized laboratory procedures. This technical guide provides a comprehensive overview of the solubility of HCFC-141b in water and a qualitative assessment of its solubility in organic solvents, based on available data. It also outlines standard experimental protocols for solubility determination and presents a logical framework for understanding the factors that govern its solubility.

Data Presentation: Solubility of HCFC-141b

Table 1: Solubility of HCFC-141b in Water

| Temperature (°C) | Solubility (% by weight) | Solubility (g/L) | Reference(s) |

| 20 | 0.27 | 4 | [3] |

| 25 | 0.509 | Not Reported |

Note: The density of HCFC-141b is approximately 1.235 g/cm³ at 25°C.

Solubility in Organic Solvents:

While specific quantitative data are scarce, the principle of "like dissolves like" suggests that HCFC-141b, a non-polar molecule, will be miscible with many organic solvents.[2] The Kauri-Butanol (Kb) value, a measure of solvent power, for HCFC-141b has been reported as 56, indicating a moderate solvent strength. For comparison, naphtha has a Kb value of around 30, while toluene is approximately 105.

Experimental Protocols for Solubility Determination

The determination of the solubility of a volatile liquid like HCFC-141b in a solvent requires precise and controlled experimental methods. Standardized protocols from organizations like ASTM, as well as established laboratory techniques, provide the framework for accurate measurements.

1. Volumetric Method

This method is a classical and straightforward approach for determining the solubility of a gas or volatile liquid in a liquid.

-

Principle: A known volume of the solvent is brought into contact with a known volume of the solute (HCFC-141b) in a sealed, temperature-controlled vessel. The system is agitated to reach equilibrium. The change in the volume of the undissolved solute is measured to determine the amount that has dissolved in the solvent.

-

Apparatus:

-

Gas burette

-

Equilibrium vessel (thermostatted)

-

Pressure measurement device (manometer or pressure transducer)

-

Magnetic stirrer

-

Temperature controller

-

-

Procedure:

-

The equilibrium vessel is filled with a precisely measured amount of the degassed solvent.

-

The system is evacuated to remove any residual air.

-

A known amount of HCFC-141b vapor is introduced into the vessel from the gas burette.

-

The mixture is stirred vigorously at a constant temperature until the pressure within the vessel stabilizes, indicating that equilibrium has been reached.

-

The final volume of the undissolved HCFC-141b in the gas burette is recorded.

-

The amount of dissolved HCFC-141b is calculated from the difference between the initial and final volumes.

-

2. Gas Chromatography (GC) Method

Gas chromatography offers a more sensitive and often more rapid method for determining solubility.

-

Principle: A solution with a known concentration of the solute (HCFC-141b) in the solvent is prepared. The headspace (the gas phase above the liquid) is sampled and analyzed by GC. By knowing the partitioning of the solute between the liquid and gas phases (governed by Henry's Law for dilute solutions), the solubility can be determined. Alternatively, the liquid phase itself can be directly injected and analyzed.

-

Apparatus:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD)

-

Headspace autosampler (for headspace analysis)

-

Syringes for liquid or gas injection

-

Sealed vials

-

Thermostatted agitator

-

-

Procedure (Headspace Method):

-

A series of calibration standards with known concentrations of HCFC-141b in the solvent are prepared in sealed vials.

-

The vials are placed in a thermostatted agitator and allowed to reach equilibrium at a specific temperature.

-

A sample of the headspace gas from each vial is injected into the GC.

-

The peak area of the HCFC-141b is measured and a calibration curve of peak area versus concentration is generated.

-

For the unknown sample, the same procedure is followed, and the concentration in the liquid phase is determined from the calibration curve.

-

ASTM Standards:

-

ASTM D3429: Standard Test Method for Solubility of Fixed Gases in Low-Boiling Liquids. While HCFC-141b is a volatile liquid at room temperature, the principles of this method can be adapted. It involves separating and quantifying dissolved gases chromatographically.[4]

-

ASTM D2779: Standard Test Method for Estimation of Solubility of Gases in Petroleum Liquids. This method is based on thermodynamic principles like the Clausius-Clapeyron equation and Henry's law to estimate solubility.[3][5][6][7]

Mandatory Visualizations

Experimental Workflow for Solubility Determination (Volumetric Method)

Caption: Workflow for determining solubility using the volumetric method.

Logical Relationships: Factors Influencing Solubility of HCFC-141b

Caption: Factors influencing the solubility of HCFC-141b.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C2H3FCl2 | CID 15586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. catalog.data.gov [catalog.data.gov]

- 7. researchgate.net [researchgate.net]

Vapor Pressure of 1,1-Dichloro-1-fluoroethane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the vapor pressure of 1,1-Dichloro-1-fluoroethane (HCFC-141b). The document presents critically evaluated data, detailed experimental methodologies for vapor pressure determination, and a logical workflow for such measurements. This information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Data: Vapor Pressure of this compound

The following table summarizes the vapor pressure of this compound at various temperatures. The data is compiled from critically evaluated sources to ensure accuracy and reliability for scientific and engineering applications.

| Temperature (°C) | Temperature (K) | Vapor Pressure (MPa) | Vapor Pressure (kPa) | Vapor Pressure (bar) | Vapor Pressure (atm) |

| -20.00 | 253.15 | 0.01036 | 10.36 | 0.1036 | 0.1022 |

| -18.00 | 255.15 | 0.01155 | 11.55 | 0.1155 | 0.1139 |

| -16.00 | 257.15 | 0.01284 | 12.84 | 0.1284 | 0.1267 |

| -14.00 | 259.15 | 0.01425 | 14.25 | 0.1425 | 0.1406 |

| -12.00 | 261.15 | 0.01578 | 15.78 | 0.1578 | 0.1557 |

| -10.00 | 263.15 | 0.01745 | 17.45 | 0.1745 | 0.1722 |

| -8.00 | 265.15 | 0.01926 | 19.26 | 0.1926 | 0.1899 |

| -6.00 | 267.15 | 0.02122 | 21.22 | 0.2122 | 0.2094 |

| -4.00 | 269.15 | 0.02334 | 23.34 | 0.2334 | 0.2303 |

| -2.00 | 271.15 | 0.02564 | 25.64 | 0.2564 | 0.2530 |

| 0.00 | 273.15 | 0.02811 | 28.11 | 0.2811 | 0.2774 |

| 2.00 | 275.15 | 0.03076 | 30.76 | 0.3076 | 0.3036 |

| 4.00 | 277.15 | 0.03362 | 33.62 | 0.3362 | 0.3318 |

| 6.00 | 279.15 | 0.03669 | 36.69 | 0.3669 | 0.3621 |

| 8.00 | 281.15 | 0.03998 | 39.98 | 0.3998 | 0.3946 |

| 10.00 | 283.15 | 0.04350 | 43.50 | 0.4350 | 0.4293 |

| 20.00 | 293.15 | - | 65.00 | 0.65 | 0.6415 |

| 25.00 | 298.15 | 0.079 | 79.00 | 0.79 | 0.7797 |

| 25.00 | 298.15 | - | 79.99 | 0.80 | 0.7895 |

Note: Data at 20°C and 25°C are from separate sources and are included for comparison.

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure is a fundamental experimental procedure in physical chemistry and chemical engineering. The two primary methods employed are the static method and the dynamic method.

Static Method

The static method is a direct measurement technique where the sample is placed in a thermostatically controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid or solid phase is measured directly using a pressure transducer.

Key Steps:

-

Sample Preparation and Degassing: A small amount of purified this compound is introduced into a sample cell. To remove any dissolved gases that could contribute to the total pressure, the sample is typically degassed. This can be achieved by repeated freeze-pump-thaw cycles.

-

Temperature Equilibration: The sample cell is placed in a thermostat and allowed to reach thermal equilibrium at the desired temperature.

-

Pressure Measurement: Once the temperature and pressure have stabilized, the vapor pressure is recorded.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Dynamic Method (Ebulliometry)

The dynamic method, often carried out using an ebulliometer, involves measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure.

Key Steps:

-

Apparatus Setup: The this compound is placed in the boiling flask of the ebulliometer, which is connected to a pressure control system and a condenser to prevent the loss of the substance.

-

Pressure Control: The system pressure is set and maintained at a specific value using a vacuum pump and a pressure controller.

-

Boiling Point Determination: The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is precisely measured. This temperature is the boiling point at the controlled pressure.

-

Data Collection: The process is repeated at different controlled pressures to obtain a series of boiling points corresponding to various vapor pressures.

Gas Saturation Method

The gas saturation method involves flowing an inert gas at a known rate through or over a sample of the substance. The inert gas becomes saturated with the vapor of the substance. By measuring the amount of substance transported by the gas, the partial pressure of the substance, which is its vapor pressure, can be calculated.

Key Steps:

-

Apparatus Setup: A stream of an inert gas (e.g., nitrogen) is passed through a temperature-controlled saturator containing the this compound sample.

-

Saturation: The flow rate of the inert gas is controlled to ensure it becomes fully saturated with the vapor of the substance.

-

Collection and Quantification: The vapor-laden gas stream is then passed through a cold trap or an absorption tube to collect the vaporized sample. The amount of collected sample is determined gravimetrically or by other analytical techniques.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of the inert gas passed through the system, and the temperature.

Visualizations

Spectroscopic Profile of HCFC-141b: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dichloro-1-fluoroethane (HCFC-141b), a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of molecules. For HCFC-141b (CH₃CCl₂F), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Data

The ¹H NMR spectrum of HCFC-141b is characterized by a single resonance for the three equivalent protons of the methyl group. This signal is split by the adjacent fluorine atom.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (JHF) |

| ~2.47 ppm | Doublet | Not explicitly found in searches |

Note: The multiplicity is inferred from the structure (coupling to one fluorine atom). The exact coupling constant was not found in the performed searches.

¹³C NMR Data

The ¹³C NMR spectrum of HCFC-141b is expected to show two distinct signals corresponding to the two carbon atoms in different chemical environments. Due to the lack of readily available experimental data, the following are estimated chemical shifts based on the analysis of similar halogenated ethanes. The electronegative chlorine and fluorine atoms will cause a significant downfield shift, particularly for the carbon atom to which they are directly attached.

| Carbon Atom | Estimated Chemical Shift (δ) |

| -C H₃ | 30 - 40 ppm |

| -C Cl₂F | 120 - 130 ppm |

Note: These are estimated values. Experimental verification is recommended.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like HCFC-141b is as follows:

-

Sample Preparation: Dissolve a small amount of HCFC-141b (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the sample.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of HCFC-141b shows several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 570 - 3100 | Spectral Range Studied[1] |

| 710–790, 895–955, 990–1210, 1325–1470 | Strong, medium, and weak absorption regions |

Experimental Protocol - IR Spectroscopy

The following protocol is based on Fourier Transform Infrared (FTIR) absorption spectroscopy of a pure vapor sample of HCFC-141b.[1]

-

Instrumentation: A high-resolution FTIR spectrometer, such as a Bomem DA8.002, equipped with a Globar source and a KBr beamsplitter is used.[1]

-

Sample Preparation:

-

Data Acquisition:

-

Spectra are recorded at a specified resolution, for example, 0.02 cm⁻¹.[1]

-

Measurements can be performed over a range of temperatures (e.g., 223 K to 283 K) and pressures (e.g., 2 to 50 Torr) to study their effects on the absorption cross-sections.[1]

-

The cell temperature is controlled and monitored using a chiller and thermocouples.[1]

-

A series of scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Baseline correction may be applied to account for instrumental and sample cell artifacts.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of HCFC-141b exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 81 | ~100% | [CH₃CCl₂]⁺ (Base Peak) |

| 83 | ~65% | [CH₃C³⁵Cl³⁷Cl]⁺ (Isotope Peak) |

| 99 | ~30% | [C₂H₂Cl₂F]⁺ |

| 116 | ~5% | [C₂H₃Cl₂F]⁺ (Molecular Ion, M⁺) |

| 118 | ~3% | [C₂H₃³⁵Cl³⁷ClF]⁺ (M+2 Isotope Peak) |

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Experimental Protocol - Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a volatile liquid like HCFC-141b is as follows:

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer's ion source. This can be done via a gas chromatography (GC-MS) system, a direct insertion probe, or a heated inlet system. For GC-MS, the sample is first injected into a gas chromatograph where it is vaporized and separated from other components before entering the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, ion trap, or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like HCFC-141b.

Caption: Logical workflow for the spectroscopic analysis of HCFC-141b.

References

Metabolism and Metabolites of 1,1-Dichloro-1-fluoroethane (HCFC-141b) In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-1-fluoroethane (HCFC-141b) is a hydrochlorofluorocarbon that has been used as a refrigerant, solvent, and foam-blowing agent. Understanding its metabolic fate is crucial for assessing its toxicological profile and potential impact on human health. This technical guide provides a comprehensive overview of the in vivo metabolism of HCFC-141b, detailing its biotransformation pathways, identified metabolites, and the analytical methodologies used for their detection and quantification. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

This compound, also known as HCFC-141b, is primarily absorbed into the body through inhalation.[1] Once absorbed, it undergoes metabolic transformation, primarily in the liver, before its metabolites are excreted. The metabolism of HCFC-141b is a critical determinant of its potential toxicity, as the process can lead to the formation of reactive intermediates. This guide synthesizes the current knowledge on the in vivo metabolism of this compound in both animal models and humans.

Metabolic Pathways of this compound

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions. The primary pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation with glucuronic acid.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the metabolism of HCFC-141b is the oxidative dechlorination catalyzed by cytochrome P450 (CYP) enzymes.[2] In vitro studies using rat liver microsomes have identified CYP2E1 and CYP2B as the primary isoforms involved in this bioactivation.[2][3] The oxidation of HCFC-141b leads to the formation of an unstable intermediate, 1,1-dichloro-1-fluoro-1-hydroxyethane, which rapidly rearranges to form 2,2-dichloro-2-fluoroethanol.[4]

A minor oxidative pathway can also lead to the formation of dichlorofluoroacetic acid.[4][5]

Phase II Metabolism: Glucuronidation

The primary metabolite, 2,2-dichloro-2-fluoroethanol, subsequently undergoes Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of 2,2-dichloro-2-fluoroethyl glucuronide, a more water-soluble conjugate that can be readily excreted in the urine.[1][4][5] This glucuronide is the major urinary metabolite of HCFC-141b in both rats and humans.[1][4][5]

Reductive Metabolism

Under anaerobic conditions, HCFC-141b can undergo reductive metabolism by cytochrome P450, leading to the formation of free radical and carbene intermediates.[6] These reactive species can contribute to the inactivation of P450 enzymes and are implicated in the compound's toxicity.[6]

Identified Metabolites of this compound

The primary metabolites of this compound that have been identified in in vivo studies are:

-

2,2-dichloro-2-fluoroethyl glucuronide (Major Metabolite): The main product of HCFC-141b metabolism, formed by the glucuronidation of 2,2-dichloro-2-fluoroethanol and excreted in the urine.[4][5]

-

Dichlorofluoroacetic acid (Minor Metabolite): A minor product of the oxidative metabolism of HCFC-141b, also excreted in the urine.[4][5]

-

2,2-dichloro-2-fluoroethanol: The initial stable product of Phase I oxidation, which is then rapidly conjugated.[1][4]

Data Presentation: Quantitative Analysis of Metabolites

Quantitative data on the urinary excretion of HCFC-141b metabolites is crucial for understanding its dose-dependent metabolism. The following tables summarize the available quantitative data from studies in humans.

Table 1: Urinary Excretion of 2,2-dichloro-2-fluoroethanol (from hydrolyzed 2,2-dichloro-2-fluoroethyl glucuronide) in Humans Following a 4-hour Inhalation Exposure to this compound. [5][7]

| Exposure Concentration (ppm) | Urine Collection Period (hours) | Mean Concentration of 2,2-dichloro-2-fluoroethanol (µg/L) |

| 250 | 0 - 4 | Detected |

| 4 - 12 | Highest Concentrations | |

| 12 - 24 | Detected | |

| 500 | 0 - 4 | Detected |

| 4 - 12 | Highest Concentrations | |

| 12 - 24 | Detected | |

| 1000 | 0 - 4 | Detected |

| 4 - 12 | Highest Concentrations | |

| 12 - 24 | Detected |